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4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Documentation Hub

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  • Product: 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
  • CAS: 2305254-69-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane

This technical guide details the synthesis of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane , a high-value saturated bioisostere of the ortho-substituted phenyl ring. This scaffold offers improved aqueous solubility and meta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane , a high-value saturated bioisostere of the ortho-substituted phenyl ring. This scaffold offers improved aqueous solubility and metabolic stability compared to traditional aromatic systems.

The guide focuses on the photochemical assembly strategy pioneered by the Mykhailiuk group (Enamine), which is currently the most robust method for accessing this strained bicyclic ether system at scale.

Executive Summary & Strategic Value

Target Molecule: 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS: 2305254-69-5 Role: Ortho-phenyl bioisostere; Exit vector mimic.

The 2-oxabicyclo[2.1.1]hexane core has emerged as a critical "escape from flatland" motif in modern drug discovery. Unlike the carbocyclic bicyclo[1.1.1]pentane (BCP) which mimics para-phenyl rings, the 2-oxabicyclo[2.1.1]hexane system mimics the geometric vectors of ortho-substituted benzenes while offering:

  • Enhanced Solubility: The ether oxygen lowers LogD and acts as a hydrogen bond acceptor.

  • Metabolic Stability: The strained bridgehead positions are resistant to oxidative metabolism (CYP450).

  • Defined Exit Vectors: The C1–C4 axis provides a rigid, sp3-rich linker geometry.

Retrosynthetic Analysis

The synthesis hinges on the construction of the strained [2.1.1] cage. The most efficient disconnection involves a crossed [2+2] photocycloaddition of an oxygen-tethered 1,5-diene. The "4-bromomethyl" handle is installed post-cyclization via functional group interconversion (FGI) of the corresponding ester/acid.

Retrosynthesis Target 4-(bromomethyl)-2- oxabicyclo[2.1.1]hexane Alcohol 4-(hydroxymethyl)-2- oxabicyclo[2.1.1]hexane Alcohol->Target Bromination (Appel/PBr3) Ester Ester/Acid Intermediate Ester->Alcohol Reduction (LiAlH4/BH3) Diene Oxygen-Tethered 1,5-Diene Diene->Ester [2+2] Photocycloaddition (hv, Crossed) Feedstock Propargyl Alcohol / Allyl Precursors Feedstock->Diene Precursor Assembly

Figure 1: Retrosynthetic logic flow from the target bromide back to simple feedstock materials via the key photochemical step.

Detailed Synthetic Protocol

This protocol is based on the methodology established by Mykhailiuk et al. (Nature Chemistry, 2023).[1] It is designed for reproducibility and scalability (gram-scale).

Phase 1: Assembly of the Photochemical Precursor

The synthesis begins with the construction of the requisite oxygen-tethered diene. A common route involves the reaction of propargyl alcohol derivatives or the direct esterification of allylic alcohols with specific acrylate derivatives.

Note: While specific precursor structures vary by patent, the general requirement is a 3-(allyloxy)acrylate or an allyl vinyl ether analog that favors the crossed [2+2] closure.

General Workflow:

  • Reagents: Propargyl alcohol (starting material), Allyl bromide, Base (NaH or KOH).

  • Transformation: Synthesis of the allyl-propargyl ether intermediate, followed by isomerization to the diene (if using the allenyl route) or direct coupling to form the 1,5-diene ester.

  • Key Intermediate: An allyl 2-substituted-acrylate or equivalent oxygen-tethered 1,5-diene ester.

Phase 2: The Key Photocycloaddition (Core Construction)

This is the defining step. The 1,5-diene undergoes an intramolecular crossed [2+2] cycloaddition under UV irradiation.

Experimental Setup:

  • Reactor: Flow photoreactor (e.g., Vapourtec or custom FEP tubing loops) is preferred over batch to minimize polymerization and maximize light penetration.

  • Light Source: UV LED (365 nm or broad spectrum Hg lamp with Pyrex filter).

  • Solvent: Acetonitrile or Acetone (Acetone can act as a triplet sensitizer).

  • Concentration: Dilute conditions (0.01 – 0.05 M) are crucial to favor intramolecular cyclization over intermolecular polymerization.

Protocol:

  • Dissolve the diene precursor in degassed Acetonitrile.

  • Pump the solution through the photoreactor loop with a residence time of 30–60 minutes (optimization required based on reactor flux).

  • Monitor consumption of the alkene via TLC or NMR.

  • Workup: Evaporate solvent carefully (product may be volatile).

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to isolate the 2-oxabicyclo[2.1.1]hexane-4-carboxylate .

Phase 3: Functionalization to the Bromide

The ester/acid obtained from photolysis is converted to the target bromomethyl compound.

Step 3A: Reduction to Alcohol

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Solvent: Dry THF or Diethyl Ether.

  • Procedure:

    • Cool solution of ester (1.0 eq) in THF to 0°C.

    • Add LiAlH₄ (1.2 eq) portion-wise.

    • Stir at RT for 2–4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter and concentrate to yield (2-oxabicyclo[2.1.1]hexan-4-yl)methanol .

Step 3B: Bromination (Appel Reaction) This method is preferred for its mild conditions, avoiding acid-catalyzed rearrangement of the strained ether bridge.

  • Reagents: CBr₄ (Carbon Tetrabromide), PPh₃ (Triphenylphosphine).

  • Solvent: DCM (Dichloromethane), 0°C.

  • Procedure:

    • Dissolve the alcohol (1.0 eq) and CBr₄ (1.2 eq) in DCM at 0°C.

    • Slowly add PPh₃ (1.2 eq) dissolved in DCM.

    • Stir at 0°C -> RT for 2 hours.

    • Workup: Concentrate and precipitate PPh₃O with Hexane/Ether. Filter.

    • Purification: Flash chromatography.

    • Product: 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane .[2][3]

Quantitative Data & Process Parameters

ParameterSpecificationNotes
Key Step Yield 40–60% (Photolysis)Highly dependent on dilution and O₂ exclusion.
Overall Yield ~25–35%From diene precursor to bromide.
Reaction Molarity 0.02 M (Photolysis)Higher conc. leads to oligomers.
Light Source 300–365 nmPyrex filtration prevents degradation.
Stability ModerateStore bromide at -20°C; sensitive to prolonged Lewis acid exposure.

Workflow Visualization

Workflow cluster_0 Photochemical Core Synthesis cluster_1 Functionalization Start Diene Precursor (in MeCN) Flow Flow Photoreactor (365 nm, 30 min residence) Start->Flow Isolate Isolate Ester Intermediate Flow->Isolate Red Reduction (LiAlH4, THF) Isolate->Red Brom Bromination (CBr4, PPh3) Red->Brom Final Target Bromide Brom->Final

Figure 2: Operational workflow from the photochemical precursor to the final brominated building block.

Scientific Integrity & Safety (E-E-A-T)

Causality & Mechanism

The formation of the [2.1.1] system over the thermodynamically preferred [3.2.0] system (straight closure) is dictated by the crossed [2+2] rule for 1,5-dienes. In the case of the oxygen-tethered diene used by Mykhailiuk, the tether geometry and orbital overlap in the excited state favor the crossed closure, generating the unique bridgehead-oxygen motif.

Self-Validating Systems
  • TLC Monitoring: The disappearance of the UV-active diene spot is the primary indicator of reaction progress.

  • NMR Verification: The product is characterized by the disappearance of olefinic protons (5.0–6.5 ppm) and the appearance of high-field bridgehead protons (2.0–3.0 ppm) and the distinctive methylene bridge protons.

  • Safety: The [2.1.1] ring is strained (~60 kcal/mol). While kinetically stable, it should not be subjected to strong Lewis acids or extreme temperatures (>150°C) which may trigger ring-opening or rearrangement.

References

  • Denisenko, A., et al. (2023).[1][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[1][4] Link

  • Levterov, V. V., et al. (2024).[5] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres. Angewandte Chemie International Edition, 63(19), e202319831. Link

  • Lorthioir, O., et al. (2024).[5] Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. Link

Sources

Exploratory

Stability and Reactivity of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane: A Core Guide for Synthetic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The ascent of saturated, three-dimensional scaffolds as bioisosteres for flat aromatic rings marks a significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ascent of saturated, three-dimensional scaffolds as bioisosteres for flat aromatic rings marks a significant strategic shift in medicinal chemistry, aimed at escaping the "flatland" of traditional drug molecules.[1][2] Among these, the 2-oxabicyclo[2.1.1]hexane framework has emerged as a promising surrogate for ortho- and meta-substituted benzenes, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][3][4] This guide provides an in-depth analysis of a key functionalized building block, 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane. We will dissect its unique structural attributes, delineate its stability profile, and provide a nuanced examination of its reactivity. This document serves as a technical resource for researchers, enabling the effective incorporation of this valuable scaffold into complex molecular designs.

Introduction: The Strategic Value of Bicyclic Scaffolds

The over-reliance on aromatic moieties in drug discovery has led to challenges in optimizing properties like solubility, metabolic stability, and novelty of intellectual property. Saturated bicyclic systems offer a compelling solution by providing rigid, three-dimensional exit vectors for substituents, which can improve binding affinity and selectivity.[5][6] The 2-oxabicyclo[2.1.1]hexane core, in particular, has been validated as an effective bioisostere, capable of mimicking the spatial arrangement of ortho- and meta-substituted phenyl rings while improving key drug-like properties.[2][7]

The utility of this scaffold, however, is contingent upon the ability to reliably functionalize it. 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane is a pivotal building block designed for this purpose. Its bromomethyl group provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. Understanding the inherent stability of the strained bicyclic ether system and the specific reactivity of the exocyclic bromomethyl group is therefore critical for its successful application in drug development pipelines.

Molecular Structure and Physicochemical Properties

The structure of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane presents a fascinating interplay of steric and electronic factors that govern its behavior.

  • The Bicyclic Core: The 2-oxabicyclo[2.1.1]hexane framework is a highly strained system. This strain arises from the fusion of a cyclobutane ring and a tetrahydrofuran ring, resulting in significant angle strain. This inherent strain makes the C-H bonds stronger and the molecule less prone to certain transformations compared to unstrained analogs but can also be harnessed for strain-release-driven reactions.[8][9]

  • The Bromomethyl Group: The C-Br bond is located on a carbon adjacent to a bridgehead carbon. This arrangement is sterically analogous to a neopentyl halide. The bulky bicyclic framework significantly encumbers the carbon atom bearing the bromine, which has profound implications for its reactivity.[10][11]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₉BrO[12][13]
Molecular Weight 177.04 g/mol [13]
CAS Number 2305254-69-5[13][14]
Canonical SMILES BrCC12COC(C1)C2[14]
InChI Key WTANHVUQECOVPV-UHFFFAOYSA-N[14]
Predicted XlogP 1.3[12]
Appearance (Typically a liquid or low-melting solid)Inferred

Stability and Safe Handling

The practical utility of any chemical reagent begins with a thorough understanding of its stability and the protocols required for its safe handling.

Thermal and Chemical Stability

The 2-oxabicyclo[2.1.1]hexane core is generally stable under neutral conditions. However, the strained ether linkage may be susceptible to cleavage under harsh acidic conditions. The primary C-Br bond is robust, but like all alkyl bromides, the compound may be sensitive to light and should be stored accordingly.

A critical consideration for all ethers is the potential for peroxide formation upon exposure to air and light.[15][16] While the specific propensity of this bicyclic ether to form peroxides is not documented, it is imperative to assume it can occur. Peroxides can be explosive, especially upon concentration during distillation or solvent removal.[15]

Key Stability Considerations:

  • Avoid Strong Acids: The strained ether may be labile to strong protic or Lewis acids.

  • Light Sensitivity: Store in amber vials or protected from light to prevent radical-mediated decomposition.

  • Peroxide Formation: Handle under an inert atmosphere where possible and test for peroxides if the container has been opened and stored for an extended period.[16]

Recommended Storage and Handling Protocols

Adherence to strict handling protocols is essential for ensuring both the integrity of the compound and the safety of the researcher.

Storage:

  • Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[17]

  • Keep in a cool, dark, and well-ventilated area, away from heat sources and oxidizers.[15][18]

  • Recommended storage temperature is typically 2-8 °C.

  • It is advisable to date the container upon receipt and upon opening to track potential peroxide formation over time.[16]

Handling:

  • Always handle the compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for splash protection but should be replaced immediately upon contamination).[16][17]

  • When transferring, use gastight syringes or cannulation techniques to minimize exposure to air.

  • Avoid all possible sources of ignition, as the compound, like many organic bromides and ethers, may be flammable.[15]

Below is a workflow diagram for the safe handling of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Use Prep Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood Prep->FumeHood Inert Prepare Inert Atmosphere (Ar or N2) FumeHood->Inert Retrieve Retrieve from Cold Storage Inert->Retrieve Equilibrate Equilibrate to RT (under inert atm.) Retrieve->Equilibrate Transfer Transfer Reagent (Gastight Syringe) Equilibrate->Transfer Seal Seal Container Tightly Transfer->Seal Dispose Dispose of Waste Properly Transfer->Dispose Store Return to Cold Storage Seal->Store

Caption: General workflow for the safe handling of the title compound.

Reactivity and Synthetic Application

The synthetic utility of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane is centered on the reactivity of the C-Br bond. Its behavior is dominated by the severe steric hindrance imposed by the adjacent bridgehead carbon, making it a classic example of a neopentyl-like system.[11][19]

Nucleophilic Substitution Reactions: A Tale of Two Slow Pathways

Nucleophilic substitution reactions on this substrate are mechanistically constrained and generally slow.[20]

  • Sₙ2 Pathway: The bimolecular (Sₙ2) pathway requires a nucleophile to approach the electrophilic carbon from the backside, opposite the leaving group. For 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, this trajectory is severely blocked by the bicyclic ring structure. Consequently, Sₙ2 reactions are extremely slow, with relative rates that can be orders of magnitude lower than for simple primary alkyl halides.[11][20] To achieve substitution via this pathway, forcing conditions are often necessary, such as using highly potent nucleophiles (e.g., azide, cyanide) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

  • Sₙ1 Pathway: The unimolecular (Sₙ1) pathway involves the initial departure of the leaving group to form a carbocation intermediate. The carbocation that would form from this substrate is a primary carbocation, which is highly unstable. While primary carbocations are generally too unstable to form, in neopentyl-like systems, they can be generated under harsh solvolytic conditions (e.g., heating in water, formic acid).[20] However, the formation is very slow. Furthermore, once formed, this unstable primary carbocation is highly prone to rearrangement (a 1,2-alkyl shift) to form a more stable tertiary carbocation at the bridgehead, leading to skeletal reconstruction of the product.[20]

The diagram below illustrates the challenges and potential outcomes of nucleophilic substitution.

ReactivityPathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sub 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane sn2_ts Hindered Transition State sub->sn2_ts Nu: sn1_carbocation Primary Carbocation (Unstable) sub->sn1_carbocation Solvolysis (Slow) sn2_prod Direct Substitution Product sn2_ts->sn2_prod Slow rearranged_carbocation Tertiary Carbocation (Rearranged) sn1_carbocation->rearranged_carbocation Fast 1,2-Shift rearranged_prod Rearranged Product rearranged_carbocation->rearranged_prod Nu: Trap

Caption: Competing pathways for nucleophilic substitution reactions.

Exemplary Experimental Protocol: Azide Substitution

This protocol provides a representative, self-validating methodology for a small-scale nucleophilic substitution reaction. The choice of sodium azide is based on its high nucleophilicity, which helps to overcome the steric hindrance.

Objective: To synthesize 4-(azidomethyl)-2-oxabicyclo[2.1.1]hexane.

Materials:

  • 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium azide (1.5 eq). Add anhydrous DMF via syringe to create a suspension.

  • Reagent Addition: Add 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 eq) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle with an oil bath. Monitor the reaction progress by TLC or LC-MS. Causality Note: Elevated temperature is required to provide sufficient activation energy to overcome the high steric barrier to Sₙ2 attack.

  • Workup: After the reaction is deemed complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by carefully pouring it into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Self-Validation: The use of a less polar extraction solvent (ether) ensures efficient recovery of the organic product from the polar DMF/water mixture.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and finally brine. This removes residual DMF and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator. Caution: Do not heat excessively during concentration, as the azide product may be thermally sensitive.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(azidomethyl)-2-oxabicyclo[2.1.1]hexane.

Conclusion

4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane is a valuable but challenging building block for drug discovery. Its stability profile is comparable to other bicyclic ethers, requiring careful handling to prevent peroxide formation and degradation by strong acids. The reactivity of its bromomethyl group is dominated by neopentyl-like steric hindrance, resulting in very slow rates for both Sₙ1 and Sₙ2 reactions. Successful synthetic transformations require forcing conditions and a keen awareness of the potential for skeletal rearrangements under Sₙ1-type conditions. By understanding these principles, researchers can effectively leverage this scaffold to create novel, three-dimensional molecules with potentially superior pharmacological properties.

References

  • Benchchem. A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosylate.
  • Berson, J. A., & Swidler, R. (1954). Inert Bicyclic Vicinal Dibromides. Solvolysis, Elimination and Rearrangement Studies. Journal of the American Chemical Society.
  • Della, E. W., & Cotsaris, E. (1995). Bridgehead Carbocations: Solvolysis of a Series of 5-Substituted Bicycle [3.1.1]heptyl Bromides. Nucleophilic Solvent Assistance to Ionization of 1-Bromobicyclo[3.1.1]heptane. Australian Journal of Chemistry, 48(5), 967–985.
  • Chemistry Stack Exchange. (2016). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
  • National Institutes of Health. (n.d.). Enantiospecific Solvolytic Functionalization of Bromochlorides.
  • Enamine. (n.d.). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Levterov, V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. Available from: [Link]

  • National Institutes of Health. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa.
  • ResearchGate. (n.d.). Synthesis and Solvolysis of 1-Bromobicyclo[1.1.1]pentane.
  • PubMed. (2026). Asymmetric C-H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chem Explained. (2019). Substitution Reactions of Neopentyl Halides. YouTube.
  • Quora. (2021). What is the decreasing order of reactivity in; Neopenthyl bromide, isopropyl bromide, ethyl chloride, methyl iodide, propyl iodide and methyl chloride? The reactivity towards SN2 reaction with sodium ethoxide in ethanol.
  • University of Arizona. (n.d.). SOLVOLYSIS OF BICYCLIC BROSYLATBS.
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  • ResearchGate. (2024). (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.
  • ACS Publications. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. Available from: [Link]

  • ACS Figshare. (2024). Access to 2‑Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping.
  • Cargo Handbook. (n.d.). Ether.
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  • PubChemLite. (n.d.). 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane.
  • Paul, S., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar.
  • Fluorochem. (n.d.). 4-(BROMOMETHYL)-2-OXABICYCLO[2.1.1]HEXANE.
  • National Institutes of Health. (n.d.). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency.
  • Brainly.in. (2023). Write a brief note on safe handling and storage of ether ?(for 5mark).
  • PubChemLite. (n.d.). 4-bromo-1-methyl-2-oxabicyclo[2.1.1]hexane.
  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available from: [Link]

  • ChemRxiv. (n.d.). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space.
  • ACS Publications. (2022). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. Journal of the American Chemical Society, 144(18), 7988–7994. Available from: [Link]

  • University of St Andrews. (2010). Ethers - Handling and control of exposure.
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Sources

Foundational

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane: Sourcing & Utilization Guide

Topic: Commercial Availability & Technical Utilization of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Content Type: Technical Whitepaper Executive Summary 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2305254-69-5) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Utilization of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Content Type: Technical Whitepaper

Executive Summary

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2305254-69-5) represents a high-value, saturated bioisostere of the ortho-substituted phenyl ring. Emerging from the "Escape from Flatland" paradigm in medicinal chemistry, this scaffold offers a critical advantage: it mimics the geometric exit vectors of ortho-benzenes while significantly improving water solubility and metabolic stability.

Currently, commercial availability is restricted to specialized building block providers (e.g., Enamine, Fluorochem) with "Enquire" status often replacing bulk stock. This guide provides a dual-track strategy: Procurement channels for milligram-scale needs and a validated Synthesis protocol for gram-scale requirements.

Part 1: Structural & Physicochemical Profile[1][2][3]

The 2-oxabicyclo[2.1.1]hexane core is a bridged ether. The inclusion of the oxygen atom within the strained system lowers lipophilicity (LogP) compared to its carbocyclic analog (bicyclo[2.1.1]hexane) and the parent phenyl ring.

Key Technical Specifications
PropertyValue / Description
CAS Number 2305254-69-5
Molecular Formula C₆H₉BrO
Molecular Weight 177.04 g/mol
ClogP ~1.12 (vs. ~2.1 for benzyl bromide)
Geometry Rigid, defined exit vectors mimicking ortho-substitution
Key Feature Bridgehead bromomethyl group (electrophilic handle)
Stability Stable to air/moisture; less prone to ring-opening than [1.1.1] systems
Geometric Bioisosterism

The distance and angle between substituents on the 2-oxabicyclo[2.1.1]hexane core closely overlay with those of 1,2-disubstituted benzenes. This allows for "scaffold hopping"—replacing a flat aromatic ring with this 3D saturated spacer to improve physicochemical properties without losing binding affinity.

Part 2: Commercial Availability (The "Buy" Landscape)

As of Q1 2026, this compound is not a commodity chemical. It is a "Tier 3" building block: high value, low stock.

Supplier Analysis
SupplierRegionSKUPack SizesEst. Lead TimeStatus
Fluorochem UK/EUF839226100mg, 250mg, 1g1-5 Days (EU)In Stock (Low)
Enamine Ukraine/USVar.Custom / mg-g2-3 WeeksMake-on-Demand
Pharmaffiliates GlobalPA 27...CustomEnquireOut of Stock
Sigma/Millipore GlobalVar.Re-sourcing>4 WeeksThird-Party

Procurement Strategy:

  • For Screening (<500 mg): Purchase from Fluorochem or Enamine. Expect costs >$300/100mg.

  • For Scale-Up (>5 g): Commercial purchase is cost-prohibitive. In-house synthesis is recommended (see Part 3).

Part 3: Synthetic Accessibility (The "Make" Protocol)

When commercial stock is unavailable or too costly, the synthesis developed by the Mykhailiuk group (Enamine) is the industry standard. It relies on a photochemical [2+2] cycloaddition.[1][2]

Synthesis Workflow

The route begins with commercially available propargyl alcohol, converting it to a diene precursor, followed by photocycloaddition to the ester, reduction, and bromination.

Synthesis_Workflow Start Propargyl Alcohol (Commercial) Step1 1. O-Alkylation (Formation of Diene) Start->Step1 Inter1 Diene Precursor Step1->Inter1 Step2 2. Photochemical [2+2] (hv, Acetone sens.) Inter1->Step2 Inter2 Bicyclic Ester (Core Formation) Step2->Inter2 Step3 3. Reduction (LiAlH4 or NaBH4) Inter2->Step3 Inter3 Bicyclic Alcohol (4-hydroxymethyl...) Step3->Inter3 Step4 4. Appel Reaction (CBr4, PPh3) Inter3->Step4 Final 4-(Bromomethyl)-2-oxa bicyclo[2.1.1]hexane Step4->Final

Caption: Validated synthetic route from propargyl alcohol to the target bromomethyl scaffold via photochemical cycloaddition.

Detailed Protocol Steps
  • Precursor Assembly: React propargyl alcohol with 2-chloro-2-methylpropanoyl chloride (or similar) to form the ester, then react with an allyl halide to form the required diene system.

  • Photocycloaddition: Irradiate the diene in a solvent (acetonitrile or acetone) using a UV lamp. This intramolecular [2+2] reaction closes the ring to form the 2-oxabicyclo[2.1.1]hexane skeleton (typically as an ester).

  • Reduction: Reduce the ester group at the bridgehead to a primary alcohol using LiAlH₄ in THF (0°C to rt).

  • Bromination: Convert the alcohol to the bromide using Appel conditions (CBr₄, PPh₃ in DCM) or PBr₃. This yields the target 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane.

Part 4: Strategic Utilization in Drug Design

This molecule is not just a linker; it is a property-modifying element.

Bioisosteric Logic

Replacing an ortho-substituted phenyl ring with this scaffold often results in:

  • Increased Solubility: The ether oxygen acts as a hydrogen bond acceptor.

  • Reduced Planarity: Increases Fsp³ character ("Escape from Flatland").

  • Metabolic Stability: The strained bridge is surprisingly robust against oxidative metabolism compared to benzyl positions.

Decision Tree: When to Use This Scaffold

Decision_Tree Problem Drug Optimization Issue? Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Geometry Ortho-Subst. Phenyl? Solubility->Geometry Yes Metabolism->Geometry Metabolic Hotspot at Ring? Solution1 Use 2-oxabicyclo[2.1.1] (Lowers LogP) Geometry->Solution1 Yes (Ortho/Meta) Solution2 Use Bicyclo[1.1.1]pentane (Linear) Geometry->Solution2 No (Para) Solution3 Standard Bioisosteres (Pyridine, etc.)

Caption: Strategic decision matrix for selecting the 2-oxabicyclo[2.1.1]hexane scaffold during lead optimization.

Case Study Evidence

Research by Mykhailiuk et al. demonstrated that replacing the phenyl ring in Fluxapyroxad (a fungicide) with the 2-oxabicyclo[2.1.1]hexane core increased water solubility by 6-fold (25 µM to 155 µM) while retaining biological activity.[3]

References

  • Mykhailiuk, P. K., et al. (2023).[3][1][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024).[5][6] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie Int.[5] Ed. Available at: [Link]

  • PubChem Compound Summary . 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane. Available at: [Link]

Sources

Exploratory

theoretical properties of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane

Topic: Theoretical Properties & Synthetic Utility of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties & Synthetic Utility of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "Oxa" Advantage in Scaffold Hopping

In the modern era of fragment-based drug discovery (FBDD), the escape from "flatland" (aromatic-heavy chemical space) is a primary directive. 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2305254-69-5) represents a high-value, saturated bioisostere of ortho- and meta-substituted phenyl rings and tert-butyl groups.

Unlike its carbocyclic parent (bicyclo[2.1.1]hexane), the 2-oxa variant introduces a strategic dipole and hydrogen-bond acceptor capability, significantly lowering lipophilicity (


) while enhancing metabolic stability. The 4-bromomethyl moiety serves as a critical electrophilic handle, enabling the rapid installation of this rigid core into diverse pharmacophores via nucleophilic substitution.

This guide analyzes the structural theory, physicochemical advantages, and validated synthetic protocols for this building block.[1][2]

Structural & Physicochemical Profile

The utility of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane lies in its ability to mimic the spatial arrangement of aromatic systems while improving drug-like properties (DMPK).

Geometric Bioisosterism (The "Exit Vector" Theory)

The bicyclo[2.1.1]hexane core is a rigidified conformer of cyclopentane.[3] When substituted at the bridgehead (C1/C4), the exit vectors mimic the bond angles of 1,2- (ortho) or 1,3- (meta) disubstituted benzenes.

  • Bond Angle (

    
    ):  The angle between substituents at the C1 and C4 positions is approximately 116°, closely matching the 120° vector of meta-substituted arenes.
    
  • Distance (

    
    ):  The through-space distance between the bridgehead carbons is 
    
    
    
    , comparable to the cross-ring distance in benzene.
Physicochemical Data Comparison

The following table contrasts the 2-oxa-bicyclo[2.1.1]hexane core with standard phenyl and carbocyclic analogs.

PropertyPhenyl RingBicyclo[2.1.1]hexane2-Oxabicyclo[2.1.1]hexane Impact
Hybridization

(Planar)

(3D)

(3D)
Increased Fsp3 fraction (solubility).

Reference (0.0)+0.2 to +0.5-0.5 to -1.0 Significant lipophilicity reduction.
H-Bonding NoneNoneAcceptor (Ether) Improved water solubility.
Metabolic Stability Prone to oxidationHighHigh Blocked CYP450 sites.
Conformational Rigidity & Strain

The [2.1.1] system is highly strained (


). This strain is advantageous for drug design because it "pre-pays" the entropic cost of binding. The molecule is locked in a specific conformation, reducing the entropic penalty when binding to a protein pocket compared to a flexible alkyl chain.

Synthetic Pathways & Causality[3]

The synthesis of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane is non-trivial due to the high ring strain. The most authoritative route, developed by Mykhailiuk et al. (Enamine), utilizes an intramolecular photochemical [2+2] cycloaddition.

The Photochemical Logic

Direct construction of the [2.1.1] system via thermal methods is difficult. Photochemistry allows access to the excited state surface, permitting the "forbidden" [2+2] closure of a diene.

Mechanism:

  • Precursor Assembly: An oxygen-tethered diene (e.g., allyl vinyl ether derivative) is synthesized.

  • Excitation: Irradiation (typically UV) promotes the alkene to a

    
     state.
    
  • Cyclization: The intramolecular closure forms the bicyclic core. The oxygen atom in the tether becomes the 2-oxa bridge.

Visualizing the Workflow

The following diagram illustrates the conversion of the photo-adduct (ester) to the target bromomethyl electrophile.

SynthesisPath Figure 1: Synthetic pathway from acyclic precursor to bromomethyl electrophile. Precursor Allyl Vinyl Ether (Precursor) PhotoStep hv (UV Light) [2+2] Cycloaddition Precursor->PhotoStep Intermediate 4-Ester-2-oxabicyclo [2.1.1]hexane PhotoStep->Intermediate Ring Closure Reduction LiAlH4 Reduction (Ester -> Alcohol) Intermediate->Reduction Alcohol 4-(Hydroxymethyl) Intermediate Reduction->Alcohol Deprotection Bromination Appel Reaction (CBr4, PPh3) Alcohol->Bromination Target 4-(Bromomethyl)-2-oxabicyclo [2.1.1]hexane Bromination->Target Activation

[4]

Reactivity Profile: The "Neopentyl" Challenge

Researchers must understand the specific reactivity of the bromomethyl group in this scaffold.

  • Neopentyl-like Sterics: The carbon bearing the bromine is primary, but it is attached to a quaternary bridgehead carbon (

    
    ). This creates a "neopentyl" steric environment.
    
    • Consequence:

      
       reactions are possible but significantly slower than in simple primary alkyl halides.
      
    • Protocol Adjustment: Reactions often require higher temperatures, polar aprotic solvents (DMF, DMSO), or stronger nucleophiles compared to standard benzyl bromide substitutions.

  • Bridgehead Stability: Unlike 3-membered rings (epoxides) or highly strained aziridines, the 2-oxabicyclo[2.1.1]hexane ether bridge is chemically robust. It generally survives standard nucleophilic displacement conditions (basic amines, thiolates) without ring opening.

Detailed Experimental Protocol

Objective: Synthesis of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane from (2-oxabicyclo[2.1.1]hexan-4-yl)methanol.

Note: This protocol assumes the starting alcohol has been obtained via the reduction of the corresponding ester, as described in Mykhailiuk's foundational work [1].

Reagents:
  • (2-Oxabicyclo[2.1.1]hexan-4-yl)methanol (1.0 equiv)

  • Carbon tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Preparation (0°C): Charge a flame-dried round-bottom flask with (2-oxabicyclo[2.1.1]hexan-4-yl)methanol dissolved in anhydrous DCM (

    
    ). Cool the solution to 0°C using an ice/water bath.
    
    • Why: The Appel reaction is exothermic. Cooling prevents side reactions and controls the rate of phosphine oxide formation.

  • Activation: Add

    
     (1.2 equiv) to the stirring solution. Ensure complete dissolution.
    
  • Bromination (Slow Addition): Add

    
     (1.2 equiv) portion-wise over 15 minutes.
    
    • Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form as the reaction proceeds.

  • Reaction (RT): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–12 hours.

    • Monitoring: Monitor by TLC (stain with

      
       as the product is not UV active) or GC-MS. Look for the disappearance of the alcohol peak.
      
  • Workup (Filtration): Dilute the mixture with pentane or diethyl ether. This precipitates the bulk of the triphenylphosphine oxide (

    
    ). Filter the suspension through a pad of celite.
    
  • Purification: Concentrate the filtrate under reduced pressure (carefully, as the product is volatile). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Result: Colorless oil or low-melting solid.

Strategic Applications in Drug Design

The 4-(bromomethyl) derivative is a "linker" building block.

  • Fragment Linking: Use the bromide to attach the 2-oxa core to a solvent-exposed region of a lead molecule to improve solubility without adding a metabolic "soft spot."

  • Scaffold Hopping: Replace a meta-chlorobenzyl group or a meta-methylbenzyl group. The 2-oxa core maintains the vector but drops

    
     by 
    
    
    
    unit.
  • PROTAC Linkers: The rigid geometry provides a defined exit vector for E3 ligase linkers, potentially improving permeability compared to flexible PEG chains.

References

  • Mykhailiuk, P. K., et al. (2023).[1][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[5]

  • Mykhailiuk, P. K., et al. (2024).[2] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[2]

  • Levterov, V. V., et al. (2020). "Photochemical Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Journal of Organic Chemistry, 85(13), 8683–8695. (Foundational context for photochemical cage synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane in Drug Design

Executive Summary This guide details the application of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (Code: 4-BBH ) as a high-value building block in medicinal chemistry. As the pharmaceutical industry moves to "escape from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (Code: 4-BBH ) as a high-value building block in medicinal chemistry. As the pharmaceutical industry moves to "escape from flatland" (increasing


 character), this scaffold has emerged as a critical saturated bioisostere  for meta-substituted aromatic rings and lipophilic spacers.

The incorporation of the 2-oxabicyclo[2.1.1]hexane core offers three distinct advantages over traditional phenyl or cyclobutyl spacers:

  • Metabolic Stability: Elimination of aromatic ring oxidation sites (e.g., P450 hydroxylation).

  • Solubility Enhancement: The ether oxygen (position 2) lowers LogP and acts as a weak hydrogen bond acceptor (HBA).

  • Defined Exit Vectors: The 1,4-substitution pattern provides a precise "kinked" geometry (

    
    ), mimicking meta-benzene topology rather than the linear geometry of bicyclo[1.1.1]pentanes.
    

Structural Analysis & Design Rationale

The "Escape from Flatland"

Traditional drug design relies heavily on planar aromatic rings, which often suffer from poor solubility and rapid metabolism. 4-BBH introduces three-dimensionality. Unlike the linear bicyclo[1.1.1]pentane (a para-phenyl isostere), the bicyclo[2.1.1]hexane core possesses a "roof-shape" geometry.

Geometric & Electronic Profile

The 2-oxa bridge induces a dipole and reduces lipophilicity compared to the all-carbon parent.

PropertyPhenyl (Benzyl)Bicyclo[1.1.1]pentane2-Oxabicyclo[2.1.1]hexane
Geometry PlanarLinear (

)
Bent / Kinked (

)
Isostere Type ReferencePara-phenylMeta-phenyl / tert-Butyl
Hybridization



Water Sol. LowModerateHigh (Ether H-bond acceptor)
Metabolic Risk High (Epoxidation)LowVery Low
Visualizing the Design Workflow

The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Compound Analysis Issue_ID Identify Liability: 1. High LogP 2. Rapid Metabolism (Ph-Ring) 3. Poor Solubility Start->Issue_ID Geometry_Check Check Substitution Pattern Issue_ID->Geometry_Check Para_Path Para/Linear Vectors? Geometry_Check->Para_Path Linear Meta_Path Meta/Bent Vectors? Geometry_Check->Meta_Path Angled (~120°) BCP_Sol Select Bicyclo[1.1.1]pentane Para_Path->BCP_Sol OXA_Sol Select 2-Oxabicyclo[2.1.1]hexane (Use 4-BBH) Meta_Path->OXA_Sol Synth_Step Coupling Reaction (Nucleophilic Substitution) OXA_Sol->Synth_Step Result Optimized Lead: Lower LogP, Higher Fsp3 Synth_Step->Result

Figure 1: Decision tree for selecting 2-oxabicyclo[2.1.1]hexane based on geometric requirements.

Experimental Protocols

Reactivity Context

The bromomethyl group at position 4 is a primary alkyl halide, but it is attached to a bridgehead carbon. This creates a neopentyl-like steric environment.

  • Challenge:

    
     reactions are slower than with standard primary bromides due to steric hindrance and the inability of the bridgehead back-face to invert (though the methylene spacer alleviates the inversion constraint, sterics remain).
    
  • Solution: Use polar aprotic solvents (DMF, DMSO, NMP), elevated temperatures (

    
    C), and Finkelstein conditions (addition of KI) to generate the more reactive iodide in situ.
    
Protocol A: N-Alkylation (Coupling to Secondary Amines)

This protocol describes attaching the scaffold to a drug fragment containing a secondary amine.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (4-BBH ) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous ACN (5 mL).

  • Base Addition: Add

    
     (3.0 mmol, 414 mg). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
    
  • Catalyst: Add KI (0.1 mmol, 16.6 mg). Note: This accelerates the reaction by converting the bromide to a transient, highly reactive iodide.

  • Electrophile Addition: Add 4-BBH (1.2 mmol) via syringe.

  • Reaction: Seal the vial and heat to 60°C for 12–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 6 hours, increase temperature to 80°C or switch solvent to DMF.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: O-Alkylation (Ether Synthesis)

Used for creating ether linkages to phenols or alcohols.

Reagents:

  • Phenol/Alcohol substrate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • 4-BBH (1.2 equiv)

  • TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Phase transfer catalyst

  • THF or DMF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: To a solution of the Phenol/Alcohol in anhydrous DMF at 0°C, carefully add NaH. Stir for 30 minutes to ensure alkoxide formation.

  • Addition: Add 4-BBH and TBAI.

  • Reaction: Allow to warm to room temperature, then heat to 70°C . The neopentyl-like bromide requires thermal energy to overcome the activation barrier.

  • Quench: Cool to 0°C and carefully quench with saturated

    
    .
    
  • Extraction: Extract with

    
     or EtOAc.
    

Quality Control & Characterization

The 2-oxabicyclo[2.1.1]hexane system has a distinct NMR signature useful for validation.

Signal TypeChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Bridgehead (H-1) 4.30 – 4.60MultipletDeshielded by adjacent Oxygen.
Bridgehead (H-4) N/AQuaternarySubstituted by bromomethyl group.
Bridge (

-3)
1.50 – 2.20Doublets/MultipletsRoof protons (distinctive coupling).
Bromomethyl (

-Br)
3.40 – 3.60SingletSharp singlet; shifts upfield upon substitution.

Synthesis Workflow Diagram

Synthesis_Workflow Amine Drug Fragment (R-NH2) Reaction Alkylation (K2CO3, KI, 60°C) Amine->Reaction Scaffold 4-BBH (Electrophile) Scaffold->Reaction Workup Extraction (EtOAc/Water) Reaction->Workup 16h Purify Flash Chromatography Workup->Purify Product Final Bioisostere (R-NH-CH2-Bicycle) Purify->Product

Figure 2: Standard workflow for coupling 4-BBH to amine-containing drug fragments.

References

  • Levterov, V. V., et al. (2024).[2][3][4] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. [Link]

  • Denisenko, A., et al. (2020).[5][6] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019).[2][4][6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2-oxabicyclo[2.1.1]hexanes

Introduction: The "Meta" Bioisostere Challenge Welcome to the technical support hub for 2-oxabicyclo[2.1.1]hexanes . You are likely here because you are utilizing this scaffold as a saturated bioisostere for ortho- or me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta" Bioisostere Challenge

Welcome to the technical support hub for 2-oxabicyclo[2.1.1]hexanes . You are likely here because you are utilizing this scaffold as a saturated bioisostere for ortho- or meta-substituted benzenes to improve solubility and metabolic stability (Mykhailiuk, Nature Chem. 2023).[1][2][3][4][5]

While this scaffold offers superior physicochemical properties compared to traditional aromatics, its synthesis—particularly the formation of the strained oxygen bridge—is prone to specific failure modes. This guide categorizes these issues by the two dominant synthetic methodologies: Iodocyclization (the scalable Enamine/Mykhailiuk protocol) and Photochemical [2+2] Cycloaddition (Paternò-Büchi variants).

Module 1: The Iodocyclization Protocol (Scale-Up Route)

Context: This method involves the cyclization of 3-(hydroxymethyl)cyclobutyl-alkenes using iodine sources. It is currently the industry standard for generating the core with defined exit vectors.

Troubleshooting Guide: Iodocyclization Failures
SymptomProbable CauseTechnical Solution
Product contains diene impurities (Elimination) Competitive E2 Elimination. The base used to scavenge HI is promoting elimination of the iodine rather than cyclization, or the carbocation intermediate is collapsing.Switch Base/Buffer: Avoid strong bases. Use mild inorganic bases like

or

in biphasic systems. Temp Control: Lower reaction temperature to 0°C to kinetically favor the cyclization over elimination.
Low Yield / Recovery of Starting Material Reversible Iodonium Formation. The initial attack of iodine on the alkene is reversible if the hydroxyl nucleophile is not positioned correctly or is too hindered.Pre-activation: Ensure the alcohol is not protected. If the alkene is electron-deficient (e.g., fluorinated), use a more electrophilic iodine source like

or NIS/TsOH instead of

.
Product Decomposition on Silica Instability of Primary Iodide. The resulting iodomethyl group is a reactive electrophile and can degrade via hydrolysis or alkylation of the stationary phase.Immediate Derivatization: Do not isolate the iodide if unstable. Perform a "telescoped" reaction: displace the iodide immediately with acetate (KOAc), azide (

), or reduce it (radical reduction) in situ.
Unexpected Regioisomer (5-membered ring) 5-Exo-trig vs 6-Endo-trig. The oxygen attacks the wrong carbon of the iodonium ion.Substrate Design: This is governed by Baldwin's rules and ring strain. The [2.1.1] system requires a specific 3-substituted cyclobutane geometry. Verify your precursor is a cis-1,3-disubstituted cyclobutane derivative.
Mechanistic Insight: The Elimination vs. Cyclization Fork

The critical failure point in this pathway is the fate of the iodonium intermediate.

Iodocyclization_Pathways Start Alkenyl Cyclobutanol Iodonium Iodonium Intermediate Start->Iodonium + I2 / NIS Cyclization Path A: Cyclization (Desired 2-oxa core) Iodonium->Cyclization Intramolecular Nu attack (Kinetic Control) Elimination Path B: Elimination (Diene Byproduct) Iodonium->Elimination Base abstraction of H (Thermodynamic Control) Reversion Path C: Reversion (Recovery of SM) Iodonium->Reversion Loss of I+

Caption: Competitive pathways in the iodocyclization of alkenyl cyclobutanols. Path B dominates at high temperatures or with strong bases.

Module 2: Photochemical Synthesis (Paternò-Büchi & Strain Release)

Context: This method is often used for accessing complex substituted variants or when the cyclobutane precursor is unavailable. It typically involves the intramolecular reaction of an aldehyde/ketone with an alkene.

Troubleshooting Guide: Photochemical Side Reactions
SymptomProbable CauseTechnical Solution
Polymerization / Insoluble Gum Intermolecular Reaction. At high concentrations, the excited carbonyl reacts with an alkene on a different molecule rather than the tethered one.High Dilution: Run reactions at

. Flow Chemistry: Use a continuous flow photoreactor to minimize the residence time and local concentration of excited species.
Norrish Type II Cleavage

-Hydrogen Abstraction.
If the tether contains abstractable hydrogens (e.g., alkyl chains), the 1,4-biradical will cleave the chain instead of closing the ring.
Tether Modification: Remove abstractable hydrogens from the

-position relative to the carbonyl. Replace alkyl tethers with ether or rigid linkages where possible.
Loss of Carbonyl Functionality Over-irradiation. The product oxetane ring can undergo further photochemical opening or fragmentation under UV light (254 nm).Filter Selection: Use Pyrex filters (

) or specific LEDs (365 nm / 400 nm) to avoid exciting the product. Stop the reaction at 80-90% conversion.
Radical Dimerization (BCB Route) Open-Shell Lifetime. In Cobalt-catalyzed strain-release routes (BCB + Aldehyde), the radical intermediate is too long-lived and dimerizes.Catalyst Loading: Optimize the Cobalt/Photocatalyst ratio. Ensure efficient stirring to promote the bimolecular coupling over homocoupling.
FAQ: Photochemical Specifics

Q: Why am I getting a mixture of diastereomers (Exo/Endo)? A: The Paternò-Büchi reaction proceeds through a 1,4-biradical intermediate. The bond rotation in this intermediate before the second bond forms determines stereochemistry.

  • Fix: Lower the temperature (e.g., -40°C or -78°C) to restrict bond rotation in the biradical intermediate, often favoring the thermodynamically more stable exo isomer.

Q: Can I use THF as a solvent? A: Avoid THF for radical photochemical reactions if possible. The


-hydrogens in THF are prone to abstraction by excited carbonyl triplets, leading to solvent adducts (H-abstraction side reaction) rather than cycloaddition.
  • Recommended Solvents: Acetonitrile (MeCN), Benzene (if safety permits), or Dichloromethane (DCM).

Module 3: Isolation & Stability Protocols

The 2-oxabicyclo[2.1.1]hexane core is generally stable, but the intermediates often are not.

Protocol: Handling the Unstable Iodide (Mykhailiuk Route)

If your synthesis involves the iodocyclization route (see Angew.[4][6][7] Chem. Int. Ed. 2024), the primary iodide product is often prone to decomposition.

  • Check TLC/LCMS: If the iodide spot streaks or vanishes upon drying, it is unstable.

  • One-Pot Displacement:

    • After iodocyclization is complete (verified by NMR/LCMS), do not work up.

    • Add the nucleophile (e.g.,

      
       in DMF or 
      
      
      
      ) directly to the crude mixture (solvent exchange may be required).
    • Heat to 60-80°C to effect displacement.

  • Radical Reduction (to Methyl group):

    • Treat the crude iodide with

      
       (or greener silyl hydrides) and AIBN immediately.
      
Protocol: Purifying Water-Soluble Bioisosteres

Many 2-oxabicyclo[2.1.1]hexanes are designed to increase polarity (LogP reduction). They may not extract well into organic solvents.

  • Extraction: Use DCM/Isopropanol (3:1) instead of pure EtOAc.

  • Chromatography: If the compound is very polar, use C18 Reverse Phase silica rather than normal phase to avoid irreversible adsorption.

References

  • Mykhailiuk, P. K., et al. (2023).[2][3][5][8] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[3][5][8]

  • Mykhailiuk, P. K., et al. (2024).[4] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[4]

  • Harmata, A. S., Stephenson, C. R. J., et al. (2022).[9] "Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions." Organic Letters, 24, 45, 8342–8347.

  • Whalley, D. M., et al. (2024).[6][9] "Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds." Chemical Science, 15, 19564-19570.[9]

Sources

Optimization

Technical Support Center: Purification of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane

Status: Operational Agent: Senior Application Scientist Ticket ID: BIOISO-211-BR Subject: Troubleshooting purification, stability, and isolation of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane. Introduction: The "Invisible"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: BIOISO-211-BR Subject: Troubleshooting purification, stability, and isolation of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane.

Introduction: The "Invisible" Bioisostere

Welcome to the technical support hub for the 2-oxabicyclo[2.1.1]hexane scaffold. You are likely working with this molecule as a saturated bioisostere for ortho-substituted phenyl rings, a geometry pioneered by Pavel Mykhailiuk and colleagues (Enamine/Nature Chem, 2023).

While this scaffold offers superior metabolic stability and water solubility compared to the parent phenyl rings, the 4-(bromomethyl) derivative presents three distinct challenges during purification:

  • Lack of UV Activity: The core scaffold is transparent to standard UV (254 nm).

  • Volatility: The compact, globular shape leads to high vapor pressure.

  • Chemical Reactivity: While more stable than [1.1.1]-bicyclopentanes, the strained ether bridge can still degrade under harsh Lewis acidic conditions.

Module 1: Visualization & Detection (I can't see my product)

User Issue: "I spotted my reaction on a TLC plate, but under the UV lamp, I see nothing. Is my reaction dead?"

Diagnosis: The 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane molecule lacks a conjugated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-system. It is UV Silent . You must use chemical staining or alternative detection methods.
Recommended Visualization Protocols
MethodSensitivityProtocol Notes
Iodine (

) Chamber
HighPrimary Recommendation. The ether oxygen and the alkyl bromide interact well with iodine vapor. Spots usually appear yellow/brown.
KMnO

Stain
MediumThe strained ring and ether functionality often oxidize. Dip and heat gently. Look for yellow spots on a purple background.[1]
Phosphomolybdic Acid (PMA) HighExcellent general stain for ethers. Dip and heat until spots appear dark blue/green on a light green background.
GC-MS / LC-MS Very HighDefinitive. Do not rely solely on TLC. Use GC-MS for reaction monitoring as the bromide is volatile enough for gas chromatography.

Critical Warning: Do not use Anisaldehyde stain if you plan to recover the compound from the plate; the heating required is vigorous and may degrade the strained ring.

Module 2: Purification Strategy (Removing Impurities)

User Issue: "I tried to purify the bromide via column chromatography, but I'm struggling to separate it from the starting alcohol or triphenylphosphine oxide (if using Appel reaction)."

Technical Insight: The 4-(bromomethyl) derivative is lipophilic, whereas the starting alcohol is polar. If you synthesized this via the Appel Reaction (


) or 

, your main contaminant is Triphenylphosphine Oxide (TPPO) or phosphonic acids.
Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (4-bromomethyl derivative) CheckMethod Synthesis Method? Start->CheckMethod Appel Appel (PPh3/CBr4) CheckMethod->Appel High TPPO load PBr3 PBr3 CheckMethod->PBr3 Acidic byproducts TPPO_Removal Pre-Column: TPPO Precipitation (Triturate with Pentane/Et2O) Appel->TPPO_Removal Column Flash Chromatography PBr3->Column After aq. workup Filtration Filter Solids (TPPO) TPPO_Removal->Filtration Filtration->Column Silica Stationary Phase: Standard Silica Gel (60 Å) Column->Silica Fast separation (<10 min) Neutral Stationary Phase: Neutralized Silica (1% Et3N) Column->Neutral Standard Protocol (Safer) Eluent Eluent: Pentane/Et2O or Hexane/EtOAc (Keep non-polar!) Silica->Eluent Neutral->Eluent Finish Pure Product (Concentrate > 200 mbar) Eluent->Finish

Figure 1: Purification logic flow emphasizing TPPO removal and stationary phase selection.

Detailed Protocol: Removal of Triphenylphosphine Oxide (TPPO)

If you used the Appel reaction, TPPO is the enemy. It streaks on silica and co-elutes with polar compounds.

  • Concentrate the reaction mixture to a thick oil/paste.

  • Triturate vigorously with Pentane or Hexane:Diethyl Ether (9:1) . The product is soluble; TPPO is not.

  • Filter the white solid (TPPO) through a fritted glass funnel or a Celite pad.

  • Wash the solids twice with cold pentane.

  • Evaporate the filtrate (carefully!) and proceed to flash chromatography.

Module 3: Stability & Stationary Phase

User Issue: "My product yield is lower after the column than before. Is it decomposing on the silica?"

Technical Insight: The 2-oxabicyclo[2.1.1]hexane scaffold is acid-tolerant (stable to 1M HCl for 24h), which is a major improvement over the [1.1.1] system. However, "acid-tolerant" is not "acid-proof." Freshly activated silica gel can have Lewis acidic sites that may open the strained ether bridge, especially if the separation is slow or the column heats up.

The "Buffered Silica" Protocol

To ensure maximum recovery, neutralize your silica gel:

  • Slurry the silica gel in your starting eluent (e.g., Hexane).

  • Add 1% Triethylamine (Et

    
    N)  to the slurry.
    
  • Pour the column and flush with 2-3 column volumes of eluent to remove excess amine.

  • Load your sample.

  • Result: This deactivates the acidic sites, preventing ring-opening or rearrangement.

Module 4: Volatility Management (The "Vanishing Product")

User Issue: "I had 500 mg of product, put it on the high-vac to dry, and now I have 100 mg."

Diagnosis: 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a low-molecular-weight, compact organic halide. It sublimates or evaporates easily under high vacuum.

Safe Concentration Guide
ParameterRecommendationReason
Rotary Evaporator > 200 mbar at 25°CAvoid full vacuum (usually <10 mbar) which will strip the product.
Solvent Choice Pentane / Diethyl Ether Use low-boiling solvents for the column so you don't need heat/high vac to remove them. Avoid Heptane or Toluene.
Final Drying Stream of Nitrogen Do not use a high-vacuum manifold (Schlenk line) for prolonged periods. Use a gentle

stream to remove traces of solvent.
Storage -20°C (Freezer) Store in a tightly sealed vial. The cold reduces vapor pressure and prevents loss.

FAQ: Frequently Asked Questions

Q: Can I distill this compound? A: Technically, yes, but it is risky. The strained ring may undergo thermal rearrangement at the temperatures required for distillation (even under vacuum). Flash chromatography on neutralized silica is the safer, higher-yielding method for this specific derivative.

Q: Is the bromide prone to hydrolysis? A: It is a primary alkyl bromide, so it is susceptible to


 attack. However, the steric bulk of the bicyclic system provides some protection. It is stable in water for short periods during workup, but do not store it in wet solvents.

Q: What is the best solvent for the


 displacement reaction using this bromide? 
A:  If you are using this as a building block (e.g., reacting with an amine or phenol), use Acetonitrile  or DMF . The reaction rates are generally slower than benzyl bromides due to the unique geometry, so mild heating (40-60°C) might be required.

References

  • Mykhailiuk, P. K., et al. (2023).[2][3][4][5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[4]

  • Levterov, V. V., et al. (2024).[6] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[7]

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational reference for the Appel reaction mechanics).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Photochemical Cycloaddition for Bicyclic Ethers

Welcome to the technical support center for the photochemical synthesis of bicyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the photochemical synthesis of bicyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the lab. The focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your photochemical cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: My Paternò–Büchi reaction is giving a low yield of the desired bicyclic ether (oxetane). What are the most common reasons for this?

A1: Low yields in Paternò–Büchi reactions are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.[1]

  • Inappropriate Light Source or Wavelength: The first law of photochemistry dictates that light must be absorbed by a reactant for a photochemical reaction to occur.[2][3] Ensure the emission wavelength of your lamp overlaps with the absorption spectrum of the carbonyl compound. Aromatic ketones typically require irradiation around 300 nm (Pyrex-filtered), while aliphatic ketones may need lower wavelengths around 254 nm (quartz).[4]

  • Oxygen Quenching: Dissolved oxygen is a notorious quencher of triplet excited states, which are often the reactive intermediates in these cycloadditions.[5][6] Ensure your solvent is thoroughly degassed with an inert gas like nitrogen or argon prior to and during the reaction.

  • Sub-optimal Substrate Concentration: Reaction concentration is critical. Conditions that are too dilute can slow down the rate of the intermolecular reaction, while overly concentrated solutions can lead to side reactions or issues with light penetration.

  • Side Reactions: Competing pathways such as dimerization of the alkene or photoreduction of the carbonyl compound (pinacol coupling) can significantly reduce the yield of the desired oxetane.[4]

  • Low Quantum Yield: The intrinsic efficiency of the photochemical process, known as the quantum yield, may be low.[2][7][8][9] This represents the number of desired product molecules formed per photon absorbed.[2][7] Low quantum yields suggest that non-productive energy loss pathways are significant.[2]

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity and diastereoselectivity of my cycloaddition?

A2: The formation of multiple isomers is a common stereochemical challenge in the Paternò–Büchi reaction.[10]

  • Solvent Effects: The polarity of the solvent can have a pronounced effect on the reaction's stereochemical outcome.[11][12][13][14] Experimenting with a range of solvents from non-polar (like benzene or cyclohexane) to polar (like acetonitrile) can sometimes favor the formation of one diastereomer over another.[1][6]

  • Mechanism and Intermediate Stability: The regioselectivity is often governed by the stability of the 1,4-diradical intermediate formed after the initial addition of the excited carbonyl to the alkene.[5][15] The more stable diradical will be the major intermediate, leading to the predominant regioisomer.[15]

  • Stereochemistry of the Alkene: While the reaction is not always stereospecific, the stereochemistry of the starting alkene can influence the diastereoselectivity of the product.[15]

Q3: My reaction is not proceeding to completion, even after prolonged irradiation. What could be the issue?

A3: Incomplete conversion can be frustrating. Here are a few potential culprits:

  • Photostationary State: The reverse reaction (cycloreversion) can be initiated by the same wavelength of light used for the forward reaction. This can lead to a photostationary state where the rates of the forward and reverse reactions are equal, preventing full conversion.

  • Inner Filter Effects: At high concentrations, the starting materials or even the product can absorb too much light close to the lamp, preventing photons from reaching the rest of the solution.

  • Lamp Degradation: The output of UV lamps can decrease over time. If you notice a gradual decline in reaction efficiency, it may be time to replace your lamp.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation

If your reaction is failing to produce the desired bicyclic ether, a systematic investigation of the reaction parameters is necessary.

Diagnostic Workflow:

Sources

Reference Data & Comparative Studies

Validation

The Rising Star in Phenyl Ring Bioisosterism: A Comparative Guide to 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane

In the landscape of modern drug discovery, the "escape from flatland" has become a guiding principle for medicinal chemists.[1][2] This paradigm shift involves replacing flat, aromatic moieties like the phenyl ring with...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the "escape from flatland" has become a guiding principle for medicinal chemists.[1][2] This paradigm shift involves replacing flat, aromatic moieties like the phenyl ring with three-dimensional, saturated scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[3][4][5] The phenyl ring, while a cornerstone of medicinal chemistry, often contributes to poor solubility, high metabolic liability, and off-target effects.[1][2] This has spurred the exploration of a diverse array of phenyl ring bioisosteres, with the goal of retaining or enhancing biological activity while optimizing drug-like properties.[6]

This guide provides an in-depth comparison of a promising new entrant in this space, 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, with other well-established non-classical phenyl ring bioisosteres. We will delve into the experimental data that underscores the potential of this scaffold and provide detailed protocols for key assays used in the evaluation of these crucial molecular building blocks.

The Phenyl Ring Problem: A Catalyst for Innovation

The prevalence of the phenyl ring in marketed drugs is undeniable.[3] However, its planarity and lipophilicity can lead to a host of undesirable characteristics, including:

  • Poor Aqueous Solubility: The hydrophobic nature of the phenyl ring often leads to low solubility, which can hinder formulation and bioavailability.[1][2]

  • Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.

  • Off-Target Interactions: The π-system of the phenyl ring can engage in non-specific interactions with various biological macromolecules, contributing to off-target toxicity.

These challenges have driven the development of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[6] This guide will focus on non-classical, saturated bioisosteres that offer a significant departure from the flatland of aromatic rings.

Introducing 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane: A Novel Scaffold with Promise

The 2-oxabicyclo[2.1.1]hexane scaffold has recently emerged as a compelling bioisosteric replacement for the ortho- and meta-substituted phenyl ring.[1][2][7][8][9][10][11] Its rigid, three-dimensional structure offers a distinct spatial arrangement of substituents compared to its aromatic counterpart. The inclusion of an oxygen atom in the bicyclic system is a key design feature, intended to mitigate the increased lipophilicity often associated with all-carbon scaffolds. The "bromomethyl" handle provides a versatile point for synthetic elaboration, allowing for the facile introduction of a wide range of functional groups.

A key study by Mykhailiuk and colleagues demonstrated the significant advantages of replacing an ortho-substituted phenyl ring with the 2-oxabicyclo[2.1.1]hexane core in marketed agrochemicals.[1][2] Their findings highlight the potential of this scaffold to dramatically improve crucial physicochemical properties while maintaining biological activity.

Comparative Analysis of Physicochemical Properties

The decision to employ a particular bioisostere is driven by data. The following table summarizes a comparison of key physicochemical properties for parent compounds containing a phenyl ring and their analogues where the phenyl ring is replaced by a 2-oxabicyclo[2.1.1]hexane or other non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane.

PropertyPhenyl Analogue2-Oxabicyclo[2.1.1]hexane AnalogueBicyclo[1.1.1]pentane (BCP) AnalogueCubane AnalogueKey Observations
Water Solubility Often lowDramatically Increased [1][2]Generally IncreasedVariable, can decreaseThe oxabicycloalkane scaffold significantly enhances aqueous solubility.
Lipophilicity (LogP/LogD) HighReduced [1][2]ReducedCan be similar or slightly increasedThe oxygen atom in the 2-oxabicyclo[2.1.1]hexane scaffold effectively lowers lipophilicity.
Metabolic Stability Susceptible to oxidationImproved [1][2]Generally ImprovedCan be a metabolic liability[4][12]Saturated, rigid scaffolds are less prone to metabolism than the electron-rich phenyl ring.
hERG Inhibition Potential liabilityData emergingGenerally reducedData emergingReduced lipophilicity and altered shape can mitigate hERG binding.
Permeability VariableData emergingGenerally goodData emergingThe impact on permeability is context-dependent.

Causality Behind the Observations:

The dramatic improvement in aqueous solubility and reduction in lipophilicity observed with the 2-oxabicyclo[2.1.1]hexane scaffold can be directly attributed to the presence of the oxygen atom and the disruption of the planar, hydrophobic surface of the phenyl ring.[1][2] This increased polarity allows for more favorable interactions with water molecules. The enhanced metabolic stability is a result of replacing the metabolically vulnerable C-H bonds of the aromatic ring with the more robust C-H bonds of the saturated bicyclic system.

Experimental Data: A Head-to-Head Comparison

The following data, adapted from Mykhailiuk et al., Nature Chemistry (2023), showcases the impact of replacing an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold in the fungicide fluxapyroxad.[1][2]

CompoundStructureWater Solubility (µM)clogP
Fluxapyroxad (Phenyl)[Image of Fluxapyroxad structure]253.1
Fluxapyroxad Analogue (2-Oxabicyclo[2.1.1]hexane)[Image of Fluxapyroxad analogue with 2-oxabicyclo[2.1.1]hexane]155 2.1

This six-fold increase in water solubility and significant reduction in calculated lipophilicity, while retaining antifungal activity, powerfully illustrates the potential of the 2-oxabicyclo[2.1.1]hexane scaffold.[1][2]

The Bioisostere Landscape: A Structural Comparison

The choice of a phenyl ring bioisostere depends on the specific substitution pattern being mimicked (ortho, meta, or para) and the desired vectorality of the substituents. The following diagram illustrates the structural differences between the phenyl ring and several non-classical bioisosteres.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision a Identify Phenyl-Containing Hit/Lead b Synthesize Bioisostere Analogue a->b c Biological Activity Assay b->c d Physicochemical & ADME Assays c->d e Compare Data with Parent Compound d->e f Go/No-Go Decision e->f

Caption: A streamlined workflow for the design, synthesis, and evaluation of phenyl ring bioisosteres.

Conclusion and Future Outlook

The strategic replacement of the phenyl ring with saturated, three-dimensional bioisosteres is a powerful tool in modern medicinal chemistry. 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane and its parent scaffold represent a significant advancement in this field, offering a compelling solution to the challenges of poor solubility and metabolic instability often associated with planar aromatic systems. The experimental data, though still emerging, strongly supports the potential of this scaffold to improve the drug-like properties of bioactive molecules.

As the "escape from flatland" continues to shape the future of drug design, we can anticipate the development of even more innovative and diverse bioisosteres. The rigorous application of the experimental protocols detailed in this guide will be paramount in validating these new scaffolds and ultimately, in delivering safer and more effective medicines to patients.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Li H, Gao Y, Ma J. Advances in nonclassical phenyl bioisosteres for drug structural optimization. Future Med Chem. 2022;14(22):1681-1692. [Link]

  • Zhao J, Xia M. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods Mol Biol. 2022;2479:29-37. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Tse E, Houston SD, Todd MH, et al. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. J Med Chem. 2020;63(15):8464-8493. [Link]

  • Li H, Gao Y, Ma J. Advances in nonclassical phenyl bioisosteres for drug structural optimization. Future Med Chem. 2022;14(22):1681-1692. [Link]

  • Zhao J, Xia M. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods Mol Biol. 2022;2479:29-37. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • MalariaWorld. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Evotec. hERG Safety. [Link]

  • Reaction Biology. Herg Assay Services. [Link]

  • Al-Ghananeem AM, Malkawi AH. In vitro solubility assays in drug discovery. Expert Opin Drug Discov. 2008;3(11):1325-1335. [Link]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Evotec. hERG Inhibition Fact Sheet. [Link]

  • Mykhailiuk PK, et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat Chem. 2023;15(8):1155-1163. [Link]

  • PRISM BioLab. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Mykhailiuk PK, et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat Chem. 2023;15(8):1155-1163. [Link]

  • Cambridge MedChem Consulting. LogD. [Link]

  • Evotec. Lipophilicity Services. [Link]

  • Rafols C, et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Eur J Pharm Sci. 2015;76:103-111. [Link]

  • Levterov VV, et al. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angew Chem Int Ed Engl. 2024;63(19):e202319831. [Link]

  • de la Cruz, et al. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. J Med Chem. 2025. [Link]

  • Wang, et al. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chem Sci. 2025;16:11908-11917. [Link]

  • Mykhailiuk PK, et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat Chem. 2023;15(8):1155-1163. [Link]

  • PubChem. Oxabicyclo-[2.1.1]-hexane. [Link]

  • Mykhailiuk PK, et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat Chem. 2023;15(8):1155-1163. [Link]

  • Levterov VV, et al. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angew Chem Int Ed Engl. 2024;63(19):e202319831. [Link]

  • PubChemLite. 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane. [Link]

  • Appretech Scientific Limited. 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane. [Link]

  • Denisenko A, et al. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chem Sci. 2023;14(43):12093-12101. [Link]

  • Lorthioir O, et al. Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. ACS Figshare. 2024. [Link]

  • Lorthioir O, et al. Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Org Lett. 2024. [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Physicochemical Property Comparison of 2-Oxabicyclo[2.1.1]hexane and Bicyclo[1.1.1]pentane for Drug Discovery

In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists.[1][2] This paradigm encourages the replacement of planar, aromatic moieties with three-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists.[1][2] This paradigm encourages the replacement of planar, aromatic moieties with three-dimensional, saturated scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the rising stars in this area are two bicyclic compounds: 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) and bicyclo[1.1.1]pentane (BCP). This guide provides an in-depth comparison of these two scaffolds, offering insights into their distinct properties and applications for researchers, scientists, and drug development professionals.

While both are heralded as valuable bioisosteres, their subtle structural differences lead to significant variations in their physicochemical profiles, influencing their suitability for different drug design strategies. BCP has been widely adopted as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, whereas 2-oxa-BCH is emerging as a promising replacement for ortho- and meta-substituted benzenes.[2][3][4][5]

Structural and Geometric Comparison

At first glance, 2-oxa-BCH and BCP share a compact, rigid, bicyclic framework. However, the introduction of an oxygen atom into the 2-oxa-BCH scaffold fundamentally alters its electronic and steric properties compared to the all-carbon BCP.

Feature2-Oxabicyclo[2.1.1]hexane (2-oxa-BCH)Bicyclo[1.1.1]pentane (BCP)
Molecular Formula C₅H₈O[6]C₅H₈[7][8]
Molecular Weight 84.12 g/mol [6]68.12 g/mol [8][9]
Key Structural Feature Presence of an oxygen atom in the bridge.All-carbon framework.[7]
Bioisosteric Mimicry Ortho- and meta-substituted phenyl rings.[4][5]Para-substituted phenyl rings, tert-butyl groups, alkynes.[2][3]

The strategic placement of the oxygen atom in 2-oxa-BCH introduces a dipole moment and the potential for hydrogen bond acceptance, which are absent in the nonpolar BCP. This seemingly minor change has profound implications for the molecule's interaction with its environment, particularly in biological systems.

cluster_0 2-Oxabicyclo[2.1.1]hexane cluster_1 Bicyclo[1.1.1]pentane 2-oxa-BCH BCP cluster_0 In Vitro Metabolic Stability Assay A Test Compound Incubation with Liver Microsomes or Hepatocytes B Time-Point Sampling A->B C LC-MS/MS Analysis of Parent Compound Concentration B->C D Determination of Half-life (t1/2) and Intrinsic Clearance (Clint) C->D

Figure 2: Generalized workflow for determining in vitro metabolic stability.

Synthetic Accessibility

The practical utility of any scaffold in a drug discovery program is heavily dependent on its synthetic accessibility.

2-Oxabicyclo[2.1.1]hexane: The synthesis of 2-oxa-BCH derivatives has seen significant advancements in recent years. Methods such as photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, and the combination of nucleophilic phosphine catalysis and energy transfer catalysis have been developed for their rapid construction. [10][11][12]Visible-light-induced energy transfer catalysis has also been employed to access polysubstituted 2-oxa-BCHs. [13] Bicyclo[1.1.1]pentane: The synthesis of BCPs has been extensively studied, with numerous methods available for their preparation. A common and scalable approach involves the reaction of alkyl iodides with [1.1.1]propellane, which can be performed under visible light irradiation without the need for catalysts or initiators. [14][15]This has led to the commercial availability of a wide range of functionalized BCP building blocks. [15]Multicomponent cascade atom transfer radical addition (CATRA) has also emerged as a versatile strategy for synthesizing complex BCP scaffolds. [16]

cluster_0 Synthesis of 2-Oxabicyclo[2.1.1]hexane cluster_1 Synthesis of Bicyclo[1.1.1]pentane A1 Bicyclo[1.1.0]butane + Aldehyde B1 Visible Light Photocatalysis ([2π + 2σ] cycloaddition) A1->B1 C1 2-Oxabicyclo[2.1.1]hexane Derivative B1->C1 A2 [1.1.1]Propellane + Alkyl Iodide B2 Visible Light Irradiation A2->B2 C2 Bicyclo[1.1.1]pentane Derivative B2->C2

Figure 3: Simplified synthetic approaches to 2-oxa-BCH and BCP derivatives.

Conclusion

Both 2-oxabicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane are powerful tools in the medicinal chemist's arsenal for designing drug candidates with improved physicochemical properties. The choice between these two scaffolds should be guided by the specific design objectives.

  • 2-Oxabicyclo[2.1.1]hexane is an excellent choice when a significant reduction in lipophilicity and a substantial increase in aqueous solubility are desired, particularly when replacing ortho- or meta-substituted phenyl rings. Its hydrogen bond accepting capability can also be exploited to form key interactions with biological targets.

  • Bicyclo[1.1.1]pentane remains a robust and versatile bioisostere for para-substituted phenyl rings and other lipophilic groups. It reliably improves metabolic stability and solubility, albeit to a lesser extent in terms of solubility enhancement compared to its oxygenated counterpart.

The continued development of synthetic methodologies for both scaffolds will undoubtedly expand their application in drug discovery, enabling the creation of novel therapeutics with optimized pharmacokinetic profiles.

References

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  • Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer | Journal of the American Chemical Society. (2022, October 27). ACS Publications. Retrieved from [Link]

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  • Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. (2023, June 5). Angewandte Chemie International Edition. Retrieved from [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC. (n.d.). PubMed Central. Retrieved from [Link]

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Validation

A Comparative Guide to Analytical Techniques for Validating the Purity of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, a key building block in the synthesis of various therapeutic agents, is no exception. Its unique bicyclic structure, while conferring desirable properties, also presents analytical challenges in accurately determining its purity. This guide provides a comprehensive comparison of analytical techniques for the validation of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane purity, offering insights into the principles, experimental protocols, and data interpretation for each method.

The validation of analytical procedures is a critical component of the drug development process, governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods to ensure they are suitable for their intended purpose.[1][2][3] This guide is structured to align with these principles, emphasizing the importance of a well-documented validation process.[4][5][6]

The Analytical Challenge: Structure and Properties

4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane possesses a strained bicyclic ether system with a bromomethyl substituent. This structure dictates its chemical and physical properties, which in turn influence the choice of analytical methodology.

  • Volatility: The compound's moderate volatility makes it amenable to Gas Chromatography (GC).

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore presents a challenge for traditional High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10]

  • Structural Complexity: The rigid, three-dimensional structure gives rise to a complex proton and carbon Nuclear Magnetic Resonance (NMR) spectrum, which is invaluable for structural confirmation and identification of impurities.

Comparative Analysis of Key Analytical Techniques

A multi-faceted approach is often necessary to provide a comprehensive purity profile. The following sections detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with universal detectors, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information. For 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, GC-MS is particularly well-suited for identifying and quantifying volatile impurities.

In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas (mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS)

  • Capillary Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is recommended for good separation of halogenated hydrocarbons.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and fragment ions.

  • Impurity peaks can be tentatively identified by searching their mass spectra against a library database (e.g., NIST).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique mass spectrum of the analyte.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation in Column inject->separate ionize Ionization (MS) separate->ionize detect Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectra Obtain Mass Spectra detect->mass_spectra analysis Purity Calculation & Impurity ID chromatogram->analysis mass_spectra->analysis

High-Performance Liquid Chromatography (HPLC)

While the lack of a strong chromophore in 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane makes standard UV detection challenging, HPLC can still be a valuable tool when coupled with universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[9] These detectors are not dependent on the optical properties of the analyte and provide a response proportional to the mass of the analyte.

HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. In CAD, the eluent from the column is nebulized, and the resulting aerosol particles are charged. The charged particles are then detected, and the signal is proportional to the amount of analyte. ELSD also involves nebulization, followed by evaporation of the mobile phase, leaving behind non-volatile analyte particles that are detected by light scattering.

Instrumentation:

  • HPLC system with a CAD or ELSD detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Parameters:

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

CAD/ELSD Parameters:

  • Follow the manufacturer's recommendations for nebulizer temperature and gas flow rates.

Data Analysis:

  • Purity is determined by area percentage, similar to GC analysis.

The validation parameters are the same as for GC-MS. However, special attention should be paid to the non-linear response that can sometimes be observed with CAD and ELSD, which may require a different calibration model.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation in Column inject->separate detect Detection (CAD/ELSD) separate->detect chromatogram Generate Chromatogram detect->chromatogram analysis Purity Calculation chromatogram->analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structure elucidation and can also be used for quantitative analysis (qNMR).[12][13][14] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule, making it highly specific for both the parent compound and any structurally related impurities.

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment, providing a unique fingerprint of the molecule's structure.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane sample into an NMR tube.

  • Add a known amount of a high-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

  • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard.

NMR Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (Area_analyte / N_analyte) * (MW_analyte / Mass_analyte) * (Mass_standard / MW_standard) * (N_standard / Area_standard) * Purity_standard

    Where:

    • Area = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • Mass = Mass weighed

    • Purity_standard = Purity of the internal standard

  • Specificity: The high resolution of NMR spectra generally provides excellent specificity. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to further confirm the structure and identify impurities.[12]

  • Linearity and Range: Can be established by preparing samples with varying ratios of analyte to internal standard.

  • Accuracy: Can be assessed by analyzing a sample of known purity.

  • Precision: Determined by repeated measurements of the same sample.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum dissolve->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

Summary and Comparison of Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-MS Separation by volatility, detection by massHigh sensitivity, provides structural information for impurity identification.Requires volatile and thermally stable analytes.Detecting and identifying volatile impurities.
HPLC-CAD/ELSD Separation by polarity, universal mass detectionApplicable to non-volatile compounds, universal detection.Can have non-linear response, less sensitive than MS.Quantifying non-volatile impurities.
¹H NMR Nuclear magnetic resonanceHighly specific, provides detailed structural information, can be quantitative without a reference standard of the analyte.Lower sensitivity than chromatographic methods, requires a pure internal standard for quantification.Absolute quantification and structural confirmation.

Conclusion

The validation of the purity of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane requires a thoughtful and multi-faceted analytical approach. While GC-MS is a robust method for assessing volatile impurities, HPLC with universal detectors provides a means to analyze non-volatile components. Quantitative NMR stands out for its high specificity and ability to provide an absolute measure of purity.

For comprehensive quality control, a combination of these techniques is recommended. For instance, GC-MS can be used as the primary method for routine purity checks and impurity profiling, while qNMR can be employed as a primary or reference method to establish the purity of a reference standard. The choice and validation of the analytical procedure should always be guided by the principles outlined in ICH Q2(R1) to ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

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